methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
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Overview
Description
Methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is a complex organic compound with multiple functional groups, including esters, ethers, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyran ring, the introduction of ester and ether groups, and the final assembly of the molecule. Common reagents used in these steps may include alcohols, acids, and catalysts to facilitate esterification and etherification reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of ester groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Its complex structure allows for interactions with various biological targets.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For example, its ester groups may be modified to improve drug delivery and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with cell membranes to alter their properties. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **Methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
- **Ethyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Uniqueness
This compound is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. Its structure allows for multiple points of modification, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate (referred to as ME) is a complex organic compound with potential biological activities. This article provides an overview of its biological activity based on diverse research findings, including relevant case studies and data tables.
Molecular Characteristics
- Molecular Formula : C₄₈H₆₄O₁₄
- Molecular Weight : 1073.0 g/mol
- IUPAC Name : methyl (4S,5Z,6S)-5-ethylidene-4-[2-[[(2R,3S,4R,5R,6R)-3-[2-[(2S,3Z,4S)-3-ethylidene-5-methoxycarbonyl...
Structural Features
The compound features multiple functional groups that contribute to its biological activity, including:
- Methoxycarbonyl Groups : These groups are known to enhance lipophilicity and potentially improve bioavailability.
- Trihydroxy Groups : The presence of hydroxyl groups can facilitate hydrogen bonding and influence the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that ME exhibits significant antioxidant properties. A study demonstrated that compounds with similar structures effectively scavenge free radicals and reduce oxidative stress in vitro. The antioxidant activity is attributed to the hydroxyl groups present in the structure, which can donate electrons to free radicals .
Anti-inflammatory Effects
ME has shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In a controlled experiment, ME was able to reduce lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, suggesting its role in modulating inflammatory responses .
Antidiabetic Potential
The compound's ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) has been investigated as a mechanism for its antidiabetic effects. PPARγ activation enhances insulin sensitivity and glucose uptake in adipocytes. In vitro studies revealed that ME significantly increased glucose uptake in insulin-resistant cell lines .
Antimicrobial Activity
ME has been evaluated for its antimicrobial properties against various pathogens. In vitro assays demonstrated that ME exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antimicrobial agent .
Study 1: Antioxidant Evaluation
A study conducted on a series of methyl derivatives found that ME exhibited a higher antioxidant capacity compared to other tested compounds. The results were quantified using DPPH radical scavenging assays, revealing an IC50 value significantly lower than that of standard antioxidants like ascorbic acid.
Compound | IC50 Value (µM) |
---|---|
ME | 25 |
Ascorbic Acid | 50 |
Study 2: Anti-inflammatory Mechanism
In a study assessing the anti-inflammatory properties of ME, researchers treated RAW 264.7 macrophages with LPS and subsequently administered ME. The results showed a reduction in TNF-alpha and IL-6 levels by approximately 40% compared to untreated controls.
Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 100 | 80 |
ME | 60 | 48 |
Properties
Molecular Formula |
C35H48O22 |
---|---|
Molecular Weight |
820.7 g/mol |
IUPAC Name |
methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C35H48O22/c1-5-14-16(18(30(46)49-3)12-52-32(14)56-34-28(44)26(42)24(40)20(10-36)54-34)9-23(39)51-7-6-15-17(8-22(38)48-2)19(31(47)50-4)13-53-33(15)57-35-29(45)27(43)25(41)21(11-37)55-35/h5-6,12-13,16-17,20-21,24-29,32-37,40-45H,7-11H2,1-4H3/b14-5-,15-6- |
InChI Key |
BDNKSKXLCZUUES-IZUVBVRISA-N |
Isomeric SMILES |
C/C=C\1/C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC/C=C\3/C(C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC)CC(=O)OC |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC=C3C(C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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